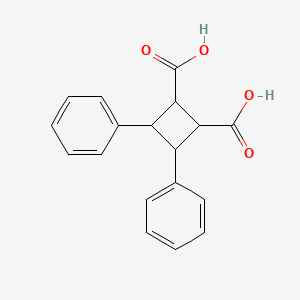

3,4-Diphenylcyclobutane-1,2-dicarboxylic acid

Description

Properties

CAS No. |

528-34-7 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

3,4-diphenylcyclobutane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |

InChI Key |

QVNDSQQNODQYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Photodimerization of β-trans-Cinnamic Acid in Solid State

The classical and most widely accepted method for synthesizing 3,4-diphenylcyclobutane-1,2-dicarboxylic acid involves the [2+2] photocycloaddition (photodimerization) of β-trans-cinnamic acid polymorphs in the solid state. This method exploits the head-to-head packing of β-trans-cinnamic acid molecules, which upon ultraviolet (UV) irradiation, undergo cycloaddition to form the cyclobutane ring with the desired stereochemistry.

-

- Commercially available trans-cinnamic acid is melted and heated at approximately 180 °C for 30 minutes to encourage formation of the β-polymorph.

- The heated cinnamic acid is dissolved in a minimal amount of a polar aprotic solvent such as dimethylformamide (DMF).

- The solution is then added dropwise into ice-cold water with stirring to precipitate the β-form as a slurry.

- The slurry is irradiated under blacklight (UV light) to induce photodimerization, yielding 3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4).

- The product is filtered and purified by washing and drying.

-

- The β-form (head-to-head packing) is metastable and can readily convert into the α-form (head-to-tail packing), which leads to the formation of a different isomer, CBDA-1 (α-truxillic acid).

- Controlling the polymorphic form is critical for obtaining high yields and purity of CBDA-4.

-

- Temperature control during recrystallization and precipitation is essential (near 0 °C).

- UV irradiation time typically ranges around 8 hours for near-quantitative conversion.

- Solvent choice for recrystallization affects polymorph selectivity; solvents such as acetonitrile, acetone, toluene, methanol, tetrahydrofuran (THF), and chloroform have been reported to favor the α-form, so conditions must be optimized for β-form isolation.

Transition Metal-Catalyzed Enantioselective Synthesis (Minor Product Route)

Recent advances have explored transition metal-catalyzed enantioselective synthesis of cyclobutane derivatives, which can yield CBDA-4 as a minor product. However, this approach is less practical for large-scale synthesis due to low yields and complexity.

Esterification and Polymerization Approaches

CBDA-4 can be further functionalized via esterification with polyols such as glycerol to form polyesters or thermoset polymers with thermally cleavable properties. This process involves:

- Using condensation catalysts such as 1,2-dichloroethane (EDC), 4-dimethylaminopyridine (DMAP), titanium isopropoxide, or tin(II) ethylhexanoate.

- Mixing CBDA-4 with glycerol in solvents like acetonitrile, dichloromethane, toluene, or under solvent-free conditions.

- Stirring the reaction mixture at temperatures ranging from 15 °C to 400 °C for periods between 0.1 to 180 hours.

- Precipitating the polymer product in water, methanol, or ethanol.

This method is more relevant for downstream applications but confirms the availability of CBDA-4 as a monomeric building block.

Comparative Data Table of Preparation Methods

Analysis and Notes on Preparation

- The solid-state photodimerization remains the most reliable and scalable method to prepare 3,4-diphenylcyclobutane-1,2-dicarboxylic acid. The polymorphic control of trans-cinnamic acid is the critical step, as only the β-form yields the desired CBDA-4.

- The metastability of the β-form necessitates rapid processing and low-temperature precipitation to avoid conversion to the α-form, which produces a different isomer.

- The photodimerization reaction benefits from the complementary π–π interactions between trans-cinnamic acid molecules, which stabilize the β-form in the solid state and facilitate the [2+2] cycloaddition.

- Although transition metal-catalyzed routes offer stereochemical control, their complexity and low yield limit practical use.

- The esterification and polymerization of CBDA-4 demonstrate the compound’s utility but depend on the availability of pure CBDA-4 monomer.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Formation of diketones or quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) and its derivatives are promising building blocks in materials science due to their ready production from commercially available starting materials and desired properties like cleavability . Recent studies have demonstrated the use of CBDAs in producing thermoplastics and thermosets with excellent properties . In these polymers, CBDA serves as either a diacid monomer or cross-linker .

Advantages of using CBDA-4

- Can be readily produced from commercially available starting materials .

- Has desired properties (e.g. cleavability) .

- Can be used in producing both thermoplastics and thermosets with excellent properties .

- Offers a facile and scalable way to degrade the diacid CBDA-4 thermally at the end of its life as a polymer building block .

- Avoids the use of any expensive ligand and metal catalyst, which can be poisoned by the impurity introduced to the plastics during their use .

- Offers a direct and facile way to access this versatile diacid building block from a commercially-available starting material .

Table of Applications

Mechanism of Action

The mechanism of action of 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclobutane-1,2-dicarboxylic Acid Derivatives

- trans-Cyclobutane-1,2-dicarboxylic Acid (CAS 1124-13-6): Structure: A four-membered cyclobutane ring with two carboxylic acid groups in a trans-configuration. Properties: White crystalline solid (MW: 144.13 g/mol) used in polymer and pharmaceutical synthesis. Applications: Primarily serves as a monomer for polymers and intermediates in drug synthesis.

Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate:

Cyclohexane and Cyclohexene Derivatives

Cyclohexane-1,2-dicarboxylic Acid Metabolites (e.g., MHINCH, MCOCH):

- Structure: Six-membered cyclohexane ring with esterified side chains.

- Properties: Metabolites of plasticizers like DINCH. Unlike CBDA-4, these compounds are studied for environmental persistence and endocrine-disrupting effects .

- Applications: Biomarkers for exposure assessment in environmental and toxicological studies.

cis-4-Cyclohexene-1,2-dicarboxylic Acid:

Benzene-1,2-dicarboxylic Acid (Phthalic Acid):

- Structure: Aromatic benzene ring with two carboxylic acid groups.

- Properties: Simpler structure (MW: 166.13 g/mol) with antioxidant activity. Lacks the strained cyclobutane ring, making it less reactive under thermal stress .

- Applications: Industrial plasticizer precursor and antioxidant agent.

Ethane-1,2-dicarboxylic Acid (Succinic Acid):

- Structure: Linear dicarboxylic acid with four carbon atoms.

- Properties: Low molecular weight (MW: 118.09 g/mol) and high solubility in water. Used in metabolic pathways and as a food additive .

- Applications: Biomedical research, food preservation, and biodegradable polymer synthesis.

Comparative Analysis of Key Properties

| Property | CBDA-4 | trans-Cyclobutane-1,2-dicarboxylic Acid | Phthalic Acid | Succinic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 296.32 | 144.13 | 166.13 | 118.09 |

| Ring Strain | High (4-membered cyclobutane) | Moderate (trans-configuration) | None (aromatic stability) | None (linear structure) |

| Thermal Stability | Degrades at 300°C | Stable up to ~250°C | Stable up to ~230°C | Stable up to ~235°C |

| Key Functional Feature | Thermocleavable cyclobutane ring | Polymer precursor | Antioxidant activity | Metabolic intermediate |

| Applications | Recyclable thermosets | Pharmaceuticals, polymers | Plasticizers, antioxidants | Food additives, bioplastics |

Mechanistic and Application Differences

- Thermocleavability: CBDA-4’s strained cyclobutane ring enables controlled degradation at 300°C, releasing recyclable intermediates (e.g., glycerol cinnamate) . This property is absent in cyclohexane or benzene derivatives.

- Stereochemical Influence: The cis-configuration of CBDA-4’s phenyl groups enhances steric interactions, influencing polymer backbone rigidity and degradation kinetics. Trans-cyclobutane derivatives lack this steric effect .

- Environmental Impact: Cyclohexane-1,2-dicarboxylic acid metabolites (MHINCH) are linked to endocrine disruption, whereas CBDA-4’s applications focus on sustainable material design .

Biological Activity

3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) has garnered attention for its unique structural properties and potential biological activities. This compound is a derivative of cyclobutane and exhibits significant promise in various biomedical applications, particularly due to its interaction with fatty acid binding proteins (FABPs) and its antinociceptive effects.

Structural Characteristics

CBDA-4 possesses a cyclobutane core with two carboxylic acid functional groups attached to the 1 and 2 positions. The phenyl substituents at the 3 and 4 positions enhance its stability and reactivity. The compound has been studied for its ability to undergo photodimerization and cycloaddition reactions, which can be harnessed for material science applications as well .

Interaction with Fatty Acid Binding Proteins (FABPs)

FABPs play a crucial role in lipid metabolism and signaling pathways. Research indicates that CBDA-4 acts as an inhibitor of specific FABP isoforms, particularly FABP5 and FABP7, which are implicated in various physiological processes including inflammation and pain modulation. The binding affinities of CBDA-4 to these proteins suggest that it may enhance endocannabinoid signaling by inhibiting the transport of anandamide, thereby increasing its availability to cannabinoid receptors .

Table 1: Binding Affinities of CBDA-4 to FABP Isoforms

| FABP Isoform | Binding Affinity (Ki, μM) |

|---|---|

| FABP3 | 3.9 |

| FABP5 | 0.9 |

| FABP7 | 0.4 |

Antinociceptive Effects

CBDA-4 has demonstrated antinociceptive properties in various rodent models of pain. Studies report that the compound produces significant reductions in pain responses associated with visceral, thermal, neuropathic, and inflammatory pain models. Its efficacy is attributed to the modulation of endocannabinoid levels through FABP inhibition .

Case Study: Rodent Pain Models

In a controlled study, mice were administered CBDA-4 via intraperitoneal injection at doses up to 40 mg/kg. The results indicated a marked decrease in pain sensitivity without producing conditioned place preference or aversion, suggesting a low potential for addiction .

The mechanism by which CBDA-4 exerts its biological effects involves the following pathways:

- FABP Inhibition : By selectively inhibiting FABPs, CBDA-4 increases the concentration of endocannabinoids like anandamide.

- Receptor Activation : Elevated levels of anandamide enhance activation of cannabinoid receptors (CB1R), leading to analgesic effects.

- Anti-inflammatory Action : The compound's ability to modulate lipid signaling pathways contributes to its anti-inflammatory properties.

Applications in Material Science

Beyond its biological activity, CBDA-4 is also being explored in material science for its potential as a building block in recyclable thermoset materials. Its ability to undergo thermal cleavage makes it suitable for developing sustainable materials that can be reprocessed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Diphenylcyclobutane-1,2-dicarboxylic acid, and how do reaction conditions influence product yield and stereochemistry?

- Methodological Answer : The primary synthesis involves a BF₃-catalyzed [2+2] photocycloaddition of cinnamic acid derivatives. BF₃ acts as a Lewis acid to stabilize transition states, directing stereochemistry toward the 1,2-diaminotruxinic core. Reaction parameters such as solvent polarity, irradiation wavelength, and catalyst concentration critically impact yield (e.g., dimethyl-1,2-bis(benzamido)-3,4-diphenylcyclobutane-1,2-dicarboxylate achieved in 65–85% yield under optimized conditions). Post-reaction purification via recrystallization or column chromatography is essential to isolate stereoisomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3,4-Diphenylcyclobutane-1,2-dicarboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclobutane ring protons (δ 3.5–4.5 ppm) and phenyl group aromatic signals (δ 6.8–7.4 ppm).

- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% achievable with gradient elution).

- Physical Properties :

| Property | Value |

|---|---|

| Density | 1.323 g/cm³ |

| Boiling Point | 521.8°C (760 mmHg) |

| Refractive Index | 1.629 |

| Flash Point | 283.5°C |

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in cyclobutane derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles for the cyclobutane core. For dynamic systems, DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and validate stereoelectronic effects. Frequency analysis confirms stationary points (zero imaginary frequencies for minima) .

Advanced Research Questions

Q. What strategies enable the integration of 3,4-Diphenylcyclobutane-1,2-dicarboxylic acid into recyclable polymers, and how does its thermocleavability influence material design?

- Methodological Answer : The cis-isomer forms thermosets via polycondensation with diamines. At 200–250°C, retro-[2+2] cleavage regenerates monomers, enabling closed-loop recycling. Key steps:

Synthesis : React cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid with flexible diamines (e.g., 4,4'-oxydianiline) at 160°C.

Characterization : Use TGA (10°C/min under N₂) to identify decomposition onset (~220°C) and DSC to monitor glass transitions.

Recycling : Heat thermosets at 250°C for 1 h to recover monomers .

Q. How can researchers address discrepancies in reported reactivity data for cyclobutane dicarboxylic acid derivatives under photolytic vs. thermal conditions?

- Methodological Answer :

- Controlled Experiments : Compare photolysis (λ = 300 nm, CH₃CN) vs. thermolysis (150°C, toluene) to track ring-opening pathways.

- Mechanistic Probes : Use deuterated solvents or radical scavengers (e.g., TEMPO) to distinguish ionic vs. radical mechanisms.

- Computational Validation : Calculate activation barriers (ΔG‡) for competing pathways using DFT .

Q. What role do cyclobutane dicarboxylates play in asymmetric catalysis, and how can ligand design enhance enantioselectivity?

- Methodological Answer : Chiral 1,2-diaminotruxinic derivatives act as C₂-symmetric ligands. Design steps:

Functionalization : Introduce substituents (e.g., benzamido groups) to modulate steric bulk.

Screening : Test ligands in model reactions (e.g., aldol additions) using HPLC with chiral columns to measure enantiomeric excess (ee).

Optimization : Adjust substituent electronics (e.g., electron-withdrawing groups) to improve transition-state stabilization .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the thermal stability of cyclobutane-based polymers?

- Methodological Answer :

- Contextual Factors : Assess polymer backbone rigidity (e.g., alicyclic vs. aromatic linkers) and measurement conditions (e.g., TGA heating rate, atmosphere).

- Multi-Technique Validation : Combine TGA (mass loss), DSC (thermal transitions), and FTIR (decomposition byproducts) to differentiate between degradation and reversible cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.